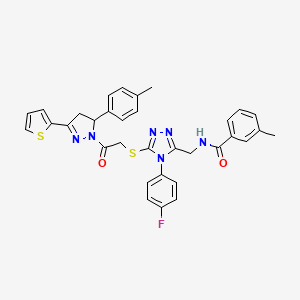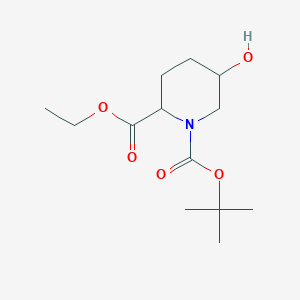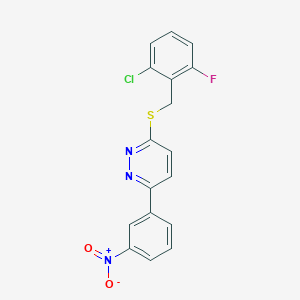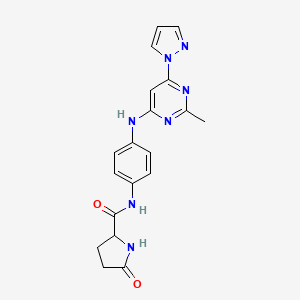
N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C19H19N7O2 and its molecular weight is 377.408. The purity is usually 95%.
BenchChem offers high-quality N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-5-oxopyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-5-lipoxygenase Agents
A novel series of pyrazolopyrimidine derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. These compounds were found to exhibit promising anticancer properties against various cancer cell lines, demonstrating the potential of such compounds in cancer therapy and inflammation-related disorders. The study conducted by Rahmouni et al. (2016) discusses the synthesis and biological evaluation of these compounds, highlighting their structure-activity relationship (SAR) and potential therapeutic applications Rahmouni et al., 2016.
Histone Deacetylase Inhibitor
Another application involves the compound MGCD0103, identified as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, which acts as a histone deacetylase (HDAC) inhibitor. It shows selective inhibition of HDACs 1-3 and 11, demonstrating significant antitumor activity in vivo. This compound, described by Zhou et al. (2008), highlights the therapeutic potential of pyrimidine derivatives in cancer treatment through epigenetic modulation Zhou et al., 2008.
Systemic Fungicides
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized as structural analogs to the systemic fungicide carboxin. These compounds have shown a high level of fungicidal activity in assays, suggesting their potential use in agricultural applications to combat fungal infections in crops Huppatz, 1985.
Anti-angiogenic and DNA Cleavage Activities
Novel piperidine analogues of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and shown to exhibit significant anti-angiogenic and DNA cleavage activities. This suggests their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects, offering a new avenue for cancer therapy development Kambappa et al., 2017.
Antibacterial Pyrazolopyrimidine Derivatives
The synthesis of pyrazolopyrimidine derivatives with antibacterial properties has also been explored. These compounds have shown significant activity against various bacterial strains, highlighting their potential as new antibacterial agents. This research, conducted by Rahmouni et al. (2014), indicates the broad spectrum of therapeutic applications that pyrazolopyrimidine derivatives can offer Rahmouni et al., 2014.
Eigenschaften
IUPAC Name |
N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O2/c1-12-21-16(11-17(22-12)26-10-2-9-20-26)23-13-3-5-14(6-4-13)24-19(28)15-7-8-18(27)25-15/h2-6,9-11,15H,7-8H2,1H3,(H,24,28)(H,25,27)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKOYBBDZNXAKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)C4CCC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2513353.png)
![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2513354.png)
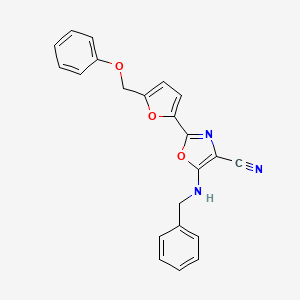
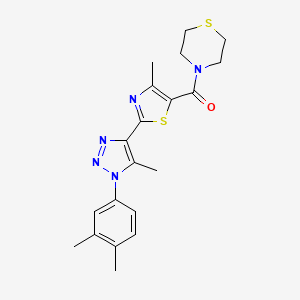
![4-(Dimethylamino)-3-formyl-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]benzamide](/img/structure/B2513359.png)
